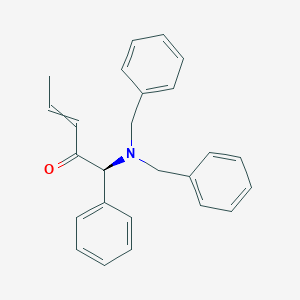![molecular formula C11H19NOS B15167162 Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI) CAS No. 481047-13-6](/img/structure/B15167162.png)
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI) is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of hydrazonoyl halides with specific hydrazinecarbothioamide derivatives in ethanol and triethylamine . The reaction yields the desired compound along with other by-products, which are then separated and purified using techniques such as crystallization and chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
Chemical Reactions Analysis
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one has several scientific research applications, particularly in medicinal chemistry and pharmacology. It has been studied for its potential as a neuroprotective agent, showing significant activity against cell injury induced by N-methyl-D-aspartic acid (NMDA) . Additionally, this compound has been investigated for its anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines .
In the field of chemistry, Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful biological activities.
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the attenuation of calcium influx and the downregulation of NR2B subunits in NMDA receptors . This interaction helps to protect neurons from excitotoxic damage, which is a common feature in various neurodegenerative diseases.
Comparison with Similar Compounds
Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one can be compared to other heterocyclic compounds such as pyrrolo[2,1-c][1,4]benzodiazepine-3,11-dione derivatives . While both classes of compounds exhibit neuroprotective properties, Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one is unique in its specific molecular interactions and the pathways it affects. Other similar compounds include thiazole and pyranothiazole derivatives, which also have a wide range of medicinal and biological properties .
Properties
CAS No. |
481047-13-6 |
|---|---|
Molecular Formula |
C11H19NOS |
Molecular Weight |
213.34 g/mol |
IUPAC Name |
(4S,9aS)-4-ethyl-4-methyl-1,2,7,8,9,9a-hexahydropyrrolo[1,2-d][1,4]thiazepin-5-one |
InChI |
InChI=1S/C11H19NOS/c1-3-11(2)10(13)12-7-4-5-9(12)6-8-14-11/h9H,3-8H2,1-2H3/t9-,11-/m0/s1 |
InChI Key |
GGNLYDGKZKRGPC-ONGXEEELSA-N |
Isomeric SMILES |
CC[C@]1(C(=O)N2CCC[C@H]2CCS1)C |
Canonical SMILES |
CCC1(C(=O)N2CCCC2CCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)


![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)

![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)



